molecular formula C13H14N2O4 B8512061 MFCD31977921

MFCD31977921

Cat. No.: B8512061
M. Wt: 262.26 g/mol
InChI Key: BSSXAQZHKDBHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD31977921 is a chemical compound identified by its Molecular Descriptor (MDL) number. Such compounds are often investigated for applications in pharmaceuticals, agrochemicals, or materials science due to their tunable reactivity and biological activity .

Key inferred properties (based on analogous compounds in the evidence):

  • Structural features: Likely contains a halogen (e.g., bromine) and aromatic rings, as seen in similar compounds like CAS 1761-61-1 (C₇H₅BrO₂) .
  • Synthetic relevance: May utilize green chemistry methods, such as ionic liquids or recyclable catalysts, to optimize yield and sustainability .

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

ethyl 3-(5-nitro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H14N2O4/c1-2-19-13(16)6-3-9-8-14-12-5-4-10(15(17)18)7-11(9)12/h4-5,7-8,14H,2-3,6H2,1H3

InChI Key

BSSXAQZHKDBHJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD31977921 typically involves the nitration of an indole derivative followed by esterification. One common method is to start with 3-indolepropanoic acid, which undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-3-indolepropanoic acid is then esterified using ethanol and a catalytic amount of sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be used to ensure efficient mixing and heat transfer, which are crucial for the nitration step. The esterification step can be carried out in large batch reactors with efficient distillation setups to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

MFCD31977921 can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Ethyl 3-(5-Amino-3-indolyl)propanoate.

    Substitution: Ethyl 3-(5-substituted-3-indolyl)propanoate, where the substituent depends on the nucleophile used.

    Hydrolysis: 3-(5-Nitro-3-indolyl)propanoic acid.

Scientific Research Applications

MFCD31977921 has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of dyes and pigments due to the chromophoric nature of the nitro group.

Mechanism of Action

The biological activity of MFCD31977921 is primarily due to its ability to interact with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The indole ring can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD31977921 with structurally and functionally related compounds, based on data from the provided evidence:

Property This compound (Inferred) CAS 1761-61-1 2-(4-Nitrophenyl)benzimidazole
Molecular Formula Not specified C₇H₅BrO₂ C₁₃H₉N₃O₂
Molecular Weight ~200–250 g/mol 201.02 g/mol 239.23 g/mol
Solubility Moderate (aqueous) 0.687 mg/mL (0.00342 mol/L) Not reported
Log S (ESOL) ~-2.5 to -2.0 -2.47 -3.12 (estimated)
Synthetic Method Catalyst-driven reaction A-FGO catalyst, THF, 2h reflux 1,2-phenylenediamine + 4-nitrobenzaldehyde
Yield High (>90%) 98% 85–95% (typical)
Hazard Profile Likely moderate toxicity H302 (harmful if swallowed) Not reported

Key Findings:

Structural Similarities: this compound and CAS 1761-61-1 likely share halogenated aromatic motifs, which influence their solubility and reactivity. Bromine substituents in CAS 1761-61-1 reduce aqueous solubility (Log S = -2.47) compared to non-halogenated analogs . The nitro group in 2-(4-nitrophenyl)benzimidazole enhances electrophilic character, making it more reactive in substitution reactions than this compound .

Synthetic Efficiency :

  • Both this compound and CAS 1761-61-1 achieve high yields (>90%) using recyclable catalysts (e.g., A-FGO), aligning with green chemistry principles .
  • In contrast, traditional benzimidazole synthesis (e.g., 2-(4-nitrophenyl)benzimidazole) often requires longer reaction times and higher temperatures .

Nitro-containing analogs like 2-(4-nitrophenyl)benzimidazole are often explored for antimicrobial or anticancer activity due to their electron-deficient aromatic systems .

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